H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

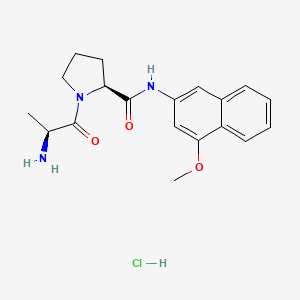

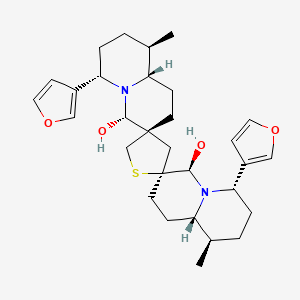

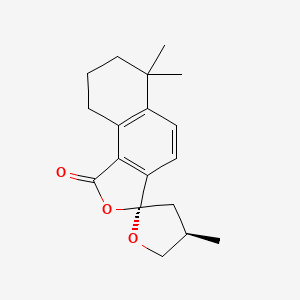

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is a cyclic peptide inhibitor known for its ability to inhibit matrix metalloproteinases, specifically MMP-2 and MMP-9 . This compound has a molecular formula of C52H71N13O14S2 and a molecular weight of 1166.33 g/mol . It is often referred to by its sequence, CTTHWGFTLC, and is characterized by a disulfide bridge between the cysteine residues at positions 1 and 10 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge is formed by oxidizing the thiol groups of the cysteine residues.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under good manufacturing practices (GMP) to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH undergoes various chemical reactions, including:

Oxidation: Formation of the disulfide bridge between cysteine residues.

Reduction: Breaking of the disulfide bridge to yield free thiol groups.

Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.

Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Involves the use of specific reagents for the desired modification, such as acylation or alkylation agents.

Major Products Formed

Oxidation: Cyclic peptide with a disulfide bridge.

Reduction: Linear peptide with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Aplicaciones Científicas De Investigación

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH has a wide range of applications in scientific research:

Mecanismo De Acción

The compound exerts its effects by specifically inhibiting matrix metalloproteinases MMP-2 and MMP-9 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cancer cell invasion . By binding to the active site of these enzymes, H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH prevents their activity, thereby inhibiting tumor progression and metastasis .

Comparación Con Compuestos Similares

Similar Compounds

CRRHWGFEFC: Another cyclic peptide targeting MMP-2 and MMP-9.

GACLRSGRGCGA: A control peptide with negligible inhibitory effect on MMP-9.

Uniqueness

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is unique due to its specific sequence and the presence of a disulfide bridge, which confers stability and specificity in inhibiting MMP-2 and MMP-9 . Its ability to inhibit these enzymes with high specificity makes it a valuable tool in research and potential therapeutic applications .

Propiedades

IUPAC Name |

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDFZGRPZQVJN-JIYQNHPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H71N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)

![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1495766.png)